3-Hydroxysclareol

Description

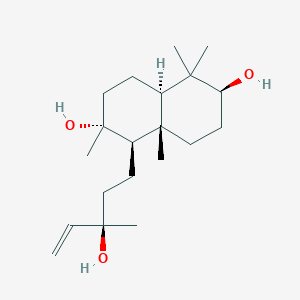

Structure

2D Structure

3D Structure

Properties

CAS No. |

132796-57-7 |

|---|---|

Molecular Formula |

C20H36O3 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(1R,2R,4aR,6S,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,6-diol |

InChI |

InChI=1S/C20H36O3/c1-7-18(4,22)11-8-15-19(5)12-10-16(21)17(2,3)14(19)9-13-20(15,6)23/h7,14-16,21-23H,1,8-13H2,2-6H3/t14-,15+,16-,18-,19-,20+/m0/s1 |

InChI Key |

GHXNUBMJNAHZRP-CJEFFJQMSA-N |

SMILES |

CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C)O |

Canonical SMILES |

CC1(C2CCC(C(C2(CCC1O)C)CCC(C)(C=C)O)(C)O)C |

Synonyms |

3-hydroxysclareol |

Origin of Product |

United States |

Natural Biogenesis and Microbial Biotransformation of 3 Hydroxysclareol

Endogenous Occurrence and Plant-Based Origin of 3-Hydroxysclareol Precursors

Distribution within Salvia Species and Other Botanical Genera

Sclareol (B1681606), the direct precursor to this compound, is a naturally occurring diterpene alcohol found in a variety of plant species. canada.ca It is most famously isolated from clary sage (Salvia sclarea), where it is a major component of the essential oil and is produced in the glandular trichomes of the calyxes. u-psud.frresearchgate.netfrontiersin.org The concentration of sclareol in the essential oil of different Salvia species can vary significantly, with some reports indicating levels ranging from 0.06% to as high as 20% in Salvia palaestina. canada.ca

Beyond the Salvia genus, sclareol has been identified in other botanical families. These include:

Cistus creticus (Cistaceae) canada.cafrontiersin.org

Various tobacco species, such as Nicotiana glutinosa and Nicotiana tabacum (Solanaceae) canada.cafrontiersin.org

Juniperus phoenicea (Cupressaceae) canada.ca

Astragalus brachystachys (Fabaceae) canada.ca

Cleome spinosa (Brassicaceae) frontiersin.org

Species within the Stachys genus, such as S. ionica, S. sylvatica, and S. swainsonii ssp. canada.ca

In Canada, while Salvia sclarea and Salvia officinalis are known producers of sclareol, the compound is not manufactured or imported in large quantities, with an estimated annual use between 76 to 1350 kg. canada.ca

Insights into the Biosynthetic Pathway of Sclareol (Precursor)

The biosynthesis of sclareol in plants like Salvia sclarea is a multi-step enzymatic process that begins with the universal precursor for terpenes, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). nih.gov In angiosperms, this transformation typically requires the sequential action of two distinct monofunctional diterpene synthases (diTPSs). nih.gov

The proposed pathway for sclareol biosynthesis is as follows:

Cyclization by a Class II diTPS: A class II diTPS, specifically a labda-13-en-8-ol diphosphate synthase (LPPS), initiates the process by catalyzing the protonation-dependent cyclization of GGPP. nih.gov This reaction forms a bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP). nih.gov

Conversion by a Class I diTPS: Subsequently, a class I diTPS, sclareol synthase (SsSS), facilitates the ionization of the diphosphate group from LPP and the addition of a hydroxyl group to produce sclareol. nih.govresearchgate.netuniprot.org

Notably, the introduction of oxygen functionalities in sclareol biosynthesis is catalyzed directly by these diterpene synthases, without the requirement for subsequent oxidation by enzymes like cytochrome P450 monooxygenases, which is a common mechanism for functionalizing other diterpenoids. nih.govnih.gov Isotopic tracer studies have revealed that the isopentenyl diphosphate (IPP) precursor for sclareol biosynthesis is primarily derived from the methylerythritol phosphate (B84403) (MEP) pathway. u-psud.fr

Microbial Biotransformation of Sclareol to this compound

The conversion of sclareol to this compound is achieved through microbial biotransformation, a process that utilizes the metabolic machinery of various microorganisms to perform specific chemical modifications. Fungi, in particular, have demonstrated significant activity in metabolizing sclareol. mdpi.com

Identification of Fungal Strains Facilitating Hydroxylation (e.g., Botrytis cinerea, Rhizopus stolonifer, Fusarium lini)

A diverse range of fungal species has been identified for their ability to hydroxylate sclareol at various positions, including the C-3 position to form this compound. This biotransformation is often part of a detoxification process by the fungus. mdpi.com

Some of the key fungal strains involved in the hydroxylation of sclareol include:

Botrytis cinerea : This plant pathogenic fungus is known to transform sclareol into its hydroxylated derivatives, with 3β-hydroxysclareol being a main metabolite. mdpi.comresearchgate.net

Rhizopus stolonifer : This fungus metabolizes sclareol to produce several hydroxylated compounds, including 3β-hydroxysclareol. oaepublish.comtandfonline.commdpi.comnih.gov

Fusarium lini : While this species produces other hydroxylated sclareol derivatives, it is also involved in the broader biotransformation of terpenes. oaepublish.comtandfonline.comroyalsocietypublishing.orgnih.gov

Cunninghamella species : Strains like Cunninghamella elegans and Cunninghamella species NRRL 5695 are capable of producing 3β-hydroxysclareol from sclareol. mdpi.comnih.gov

Marine-derived fungi : Fungi isolated from marine environments, such as Xylaria sp., Botryosphaeria sp., and Eutypella sp., have shown the ability to regioselectively hydroxylate sclareol to 3β-hydroxysclareol. mdpi.comfrontiersin.orgresearchgate.net

Aspergillus species : Aspergillus tubingensis, an endophyte from Salvia sclarea, and other Aspergillus species like A. niger and A. ochraceus are also known to biotransform sclareol. mdpi.comnih.gov

Cephalosporium aphidicola : This fungus has been shown to produce 3β-hydroxysclareol through the fermentation of sclareol. researchgate.net

Mucor plumbeus : This species is also among the fungi capable of hydroxylating sclareol. mdpi.com

The following table summarizes some of the fungal strains and the resulting hydroxylated sclareol metabolites.

| Fungal Strain | Precursor | Biotransformed Product(s) |

| Botrytis cinerea | Sclareol | 3β-Hydroxysclareol, Epoxysclareol, 8-deoxy-14,15-dihydro-15-chloro-14-hydroxy-8,9-dehydrosclareol researchgate.netnih.gov |

| Rhizopus stolonifer | Sclareol | 3β-Hydroxysclareol, 18-Hydroxysclareol (B1201242), 6α,18-Dihydroxysclareol, 11,18-Dihydroxysclareol oaepublish.comtandfonline.commdpi.com |

| Fusarium lini | Sclareol | 1β-Hydroxysclareol, 12-Hydroxysclareol oaepublish.comroyalsocietypublishing.org |

| Cunninghamella spp. | Sclareol | 3β-Hydroxysclareol, 18-Hydroxysclareol nih.gov |

| Xylaria sp. (marine) | Sclareol | 3β-Hydroxysclareol, 18-Hydroxysclareol frontiersin.orgresearchgate.net |

| Botryosphaeria sp. (marine) | Sclareol | 3β-Hydroxysclareol frontiersin.orgresearchgate.net |

| Eutypella sp. (marine) | Sclareol | 3β-Hydroxysclareol frontiersin.orgresearchgate.net |

| Aspergillus tubingensis | Sclareol | labd-14-ene-3β,8α,13β-triol, 8α,13β-dihydroxylabd-14-en-3-one nih.gov |

Enzymatic Catalysis in Biotransformation: Role of Hydroxylases and Oxygenases

The enzymatic machinery responsible for the hydroxylation of sclareol in fungi primarily involves oxidoreductases, such as hydroxylases and oxygenases. mdpi.com Cytochrome P450 monooxygenases are strongly implicated as the key enzymes responsible for the oxidation of the unreactive carbon atoms in the sclareol molecule. mdpi.com These enzymes are known for their ability to perform regio- and stereoselective oxidation reactions. mdpi.com

The biotransformation process can be considered a detoxification mechanism for the fungal cells, converting the relatively toxic sclareol into more water-soluble and less harmful compounds. mdpi.com In some cases, the addition of a low concentration of sclareol as a pretreatment can upregulate the existing metabolic pathways involved in terpene metabolism, enhancing the bioconversion process. mdpi.com

In addition to hydroxylation, other enzymatic reactions such as epoxidation and the involvement of aldehyde dehydrogenases (ALDHs) have been observed during the microbial metabolism of sclareol, indicating a complex network of enzymatic activities. mdpi.commdpi.comnih.govelsevier.es

Characterization of Biotransformed Metabolites Beyond this compound

The microbial transformation of sclareol often yields a variety of metabolites in addition to this compound, depending on the specific fungal strain and fermentation conditions. This highlights the versatility of fungal enzymatic systems.

Some of the other characterized metabolites from the biotransformation of sclareol include:

18-Hydroxysclareol : Produced by Rhizopus stolonifer, Cunninghamella species, and the marine fungus Xylaria sp. mdpi.comoaepublish.comtandfonline.commdpi.comnih.gov

6α-Hydroxysclareol : Another metabolite identified from the biotransformation by various fungi. mdpi.com

1β-Hydroxysclareol and 12-Hydroxysclareol : These are produced by Fusarium lini. oaepublish.comroyalsocietypublishing.org

Dihydroxylated derivatives : Rhizopus stolonifer can produce 6α,18-dihydroxysclareol and 11,18-dihydroxysclareol. oaepublish.com Bacillus cereus has been shown to produce 2α,18-dihydroxysclareol. nih.govtandfonline.com

Epoxysclareol : Botrytis cinerea can convert sclareol into epoxysclareol. mdpi.com

Halogenated derivatives : In a rare instance of microbial halogenation, Botrytis cinerea was found to produce 8-deoxy-14,15-dihydro-15-chloro-14-hydroxy-8,9-dehydrosclareol from sclareol. mdpi.comnih.gov

Glucoside conjugates : Bacillus cereus can further metabolize hydroxylated sclareol derivatives into their corresponding glucosides, such as 8α,13β-dihydroxy-labd-14-en-3β-O-β-D-glucoside. nih.govtandfonline.com

Carbonylated products : Aspergillus tubingensis can produce 8α,13β-dihydroxylabd-14-en-3-one from sclareol. nih.gov

The following table lists some of the diverse metabolites produced from sclareol by different microorganisms.

| Microorganism | Metabolite(s) |

| Rhizopus stolonifer | 18-Hydroxysclareol, 6α,18-Dihydroxysclareol, 11,18-Dihydroxysclareol oaepublish.comtandfonline.com |

| Botrytis cinerea | Epoxysclareol, 8-deoxy-14,15-dihydro-15-chloro-14-hydroxy-8,9-dehydrosclareol mdpi.comnih.gov |

| Fusarium lini | 1β-Hydroxysclareol, 12-Hydroxysclareol oaepublish.comroyalsocietypublishing.org |

| Bacillus cereus | 2α-Hydroxysclareol, 18-Hydroxysclareol, 2α,18-Dihydroxysclareol, Glucoside conjugates nih.govtandfonline.comtandfonline.com |

| Aspergillus tubingensis | labd-14-ene-3β,8α,13β-triol, 8α,13β-dihydroxylabd-14-en-3-one nih.gov |

Advanced Methodologies for Isolation, Purification, and Analytical Characterization of 3 Hydroxysclareol

Extraction and Isolation Strategies from Complex Biological Matrices

The initial step involves liberating 3-Hydroxysclareol from the plant's cellular structures. The choice of extraction strategy is critical as it directly influences the yield and purity of the resulting crude extract. Methodologies are selected based on their efficiency, selectivity, and the chemical nature of the target compound.

Conventional solid-liquid extraction using organic solvents remains a fundamental and widely practiced method for obtaining diterpenes from plant materials. The selection of an appropriate solvent is paramount and is based on the principle of "like dissolves like." Given the moderately polar nature of this compound, due to its hydroxyl groups, a range of solvents can be employed.

Research on the parent compound, sclareol (B1681606), indicates that solvents such as hexane (B92381) are effective for extraction from clary sage. plos.org For hydroxylated analogues like this compound, solvents with slightly higher polarity, such as ethanol, or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) may offer improved yields. mdpi.comphcogj.com

The optimization of solvent extraction is a multifactorial process aimed at maximizing the recovery of the target compound while minimizing the co-extraction of impurities. nih.gov Key parameters that are systematically varied include:

Solvent-to-Solid Ratio: A higher ratio generally improves extraction efficiency but also increases solvent consumption and processing time. nih.gov

Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and dissolve the target compound, though prolonged times can risk degradation. mdpi.com

Temperature: Elevated temperatures can increase solvent efficacy and diffusion rates, but excessive heat may degrade thermolabile compounds. mdpi.com

Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, enhancing extraction efficiency. mdpi.com

Table 1: Comparison of Solvents for Diterpene Extraction

| Solvent | Polarity Index | Boiling Point (°C) | General Applicability for Diterpenes |

| Hexane | 0.1 | 69 | Effective for non-polar diterpenes; often used for initial defatting. |

| Dichloromethane | 3.1 | 40 | Good solvent for a range of moderately polar compounds. |

| Ethyl Acetate | 4.4 | 77 | Commonly used for moderately polar compounds; often in solvent gradients. |

| Acetone | 5.1 | 56 | Effective for a broad range of compounds, including polar diterpenes. thejaps.org.pk |

| Ethanol | 5.2 | 78 | Good solvent for hydroxylated diterpenes; often used as a safer alternative. phcogj.com |

| Methanol | 6.6 | 65 | Effective for polar compounds; can extract a wide range of phytochemicals. nih.gov |

| Water | 10.2 | 100 | Generally poor for diterpenes unless used as a co-solvent with organic modifiers. nih.gov |

This table provides a general guide; optimal solvent selection is determined empirically.

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced techniques have been developed.

Ultrasonic-Assisted Extraction (UAE): This method employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, causing cell disruption and enhancing the release of intracellular contents into the solvent. researchgate.net This process significantly improves mass transfer, reduces extraction time, and can be performed at lower temperatures, preserving thermolabile compounds. nih.govmdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to directly heat the solvent and the moisture within the plant material. slideshare.net This rapid, localized heating creates internal pressure that ruptures the plant cells, leading to the efficient release of phytochemicals. who.int The primary advantages of MAE include a dramatic reduction in extraction time (minutes versus hours), decreased solvent usage, and often higher extraction yields compared to conventional techniques. nih.govupm.edu.my

Supercritical CO2 (SC-CO2) Extraction: This technique uses carbon dioxide at a temperature and pressure above its critical point (31°C and 73.8 bar), where it exists as a supercritical fluid. analis.com In this state, CO2 possesses properties of both a liquid (high dissolving power) and a gas (high diffusivity and low viscosity), making it an excellent solvent. extraktlab.com The selectivity of SC-CO2 can be finely tuned by adjusting the pressure and temperature. oppla.eu A key advantage is that after extraction, the CO2 can be returned to a gaseous state by reducing the pressure, leaving behind a solvent-free extract. This makes it a "green" and highly desirable method for producing high-quality extracts for sensitive applications. beestudies.org

Solvent-Based Extraction Approaches and Optimization

Purification Protocols for High-Purity this compound

Following extraction, the crude product is a complex mixture containing this compound along with other lipids, pigments, and related terpenoids. Purification is essential to isolate the compound to a high degree of purity for structural analysis and other applications.

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. sapub.org

Column Chromatography (CC): This is a fundamental, large-scale purification technique used for the initial fractionation of the crude extract. orgchemboulder.com A glass column is packed with a solid adsorbent (the stationary phase), most commonly silica (B1680970) gel for moderately polar compounds. cup.edu.cn The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through it. chemistryviews.org Compounds separate based on their affinity for the stationary phase; less polar compounds elute first, while more polar compounds are retained longer. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., starting with hexane and gradually adding ethyl acetate), is often employed to effectively separate compounds with a range of polarities. cup.edu.cn

Thin-Layer Chromatography (TLC): TLC is a rapid, small-scale analytical technique used primarily to monitor the progress of a reaction or the separation achieved during column chromatography. sigmaaldrich.com It involves spotting the sample onto a plate coated with a thin layer of adsorbent (like silica gel). umass.edu The plate is then placed in a chamber with a shallow pool of a development solvent. As the solvent moves up the plate by capillary action, it separates the components of the spot at different rates. libretexts.org The retention factor (Rf) value for each separated spot can be calculated and compared to a standard to tentatively identify compounds. umass.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for the final purification of compounds to achieve very high purity (>95-99%) and for quantitative analysis. sepscience.comtorontech.com It operates on the same principles as column chromatography but uses very small particle-size packing material and high pressure to force the mobile phase through the column, resulting in much higher resolution and speed. sapub.org For a compound like this compound, a reversed-phase HPLC system is typically used. In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

While chromatographic methods are primary, other techniques can sometimes be used as supplementary steps, mainly for removing vastly different types of impurities.

Dialysis and Ultrafiltration: These methods separate molecules based on size differences using a semi-permeable membrane. Ultrafiltration uses pressure to force a solution through a membrane that retains larger molecules while allowing smaller molecules (like solvents and salts) to pass through. These techniques are highly effective for separating macromolecules like proteins and polysaccharides from small molecules. However, for isolating a specific small molecule like this compound from a mixture of other small molecules with similar sizes, they are generally not applicable. Their use would be limited to a preliminary clean-up step to remove very high molecular weight contaminants from the initial crude extract.

Application of Advanced Chromatographic Systems (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography, Column Chromatography)

Quantitative and Qualitative Analytical Techniques

Once a purified sample of this compound is obtained, a suite of analytical techniques is employed to confirm its identity and structure (qualitative analysis) and to determine its concentration in a sample (quantitative analysis). nih.gov

Qualitative Analysis:

Mass Spectrometry (MS): MS provides information about the molecular weight and molecular formula of a compound. sepscience.com When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it can identify individual components in a mixture. The mass spectrometer ionizes the molecule and detects its mass-to-charge ratio, providing the molecular weight. The fragmentation pattern can also serve as a "fingerprint" for structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise three-dimensional structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. sapub.org For this compound, it would be used to confirm the presence of hydroxyl (-OH) groups and the specific fingerprint region of the carbon skeleton.

Quantitative Analysis:

High-Performance Liquid Chromatography (HPLC): When equipped with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry), HPLC is a primary tool for quantification. nih.gov A calibration curve is created using standards of known concentrations, and the peak area of this compound in a sample is compared to this curve to determine its exact concentration. mdpi.com

Gas Chromatography (GC): For volatile or derivatized compounds, GC coupled with a Flame Ionization Detector (FID) or MS can also be used for accurate quantification.

Table 2: Summary of Analytical Techniques for this compound

| Technique | Abbreviation | Purpose | Information Obtained |

| High-Performance Liquid Chromatography | HPLC | Purification, Quantitative Analysis | Purity, Concentration. sielc.com |

| Thin-Layer Chromatography | TLC | Monitoring Separations | Purity assessment, Compound identification (by Rf). umass.edu |

| Column Chromatography | CC | Bulk Purification | Isolation of compound from crude extract. nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Qualitative & Quantitative Analysis | Molecular weight, Fragmentation, Concentration. dergipark.org.tr |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Qualitative & Quantitative Analysis | Molecular weight, Structure, Concentration. nih.gov |

| Nuclear Magnetic Resonance | NMR | Structural Elucidation | Detailed 3D structure, Connectivity of atoms. nih.gov |

| Infrared Spectroscopy | IR | Functional Group Identification | Presence of key bonds (e.g., O-H, C-H, C-O). sapub.org |

Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable tools for the unambiguous elucidation of molecular structures. arxiv.org By analyzing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of a compound, respectively. vanderbilt.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum that provides information on the connectivity and spatial relationship of atoms. libretexts.org For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals, confirming the labdane (B1241275) diterpene skeleton and the specific position of the hydroxyl group at C-3. nih.gov

Research on the microbial metabolism of the related diterpene sclareol has led to the isolation and characterization of 3β-hydroxysclareol. nih.gov The structural confirmation was achieved through extensive NMR analysis. The data reveals characteristic signals that confirm the introduction of a hydroxyl group at the C-3 position.

Below is a table summarizing the ¹H and ¹³C NMR spectral data for this compound, which is critical for its structural verification.

¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 39.1 | 0.89 (m), 1.54 (m) |

| 2 | 21.9 | 1.68 (m), 1.85 (m) |

| 3 | 78.9 | 3.22 (dd, J=11.2, 4.5) |

| 4 | 39.8 | - |

| 5 | 56.1 | 0.85 (dd, J=12.0, 2.0) |

| 6 | 18.4 | 1.45 (m), 1.65 (m) |

| 7 | 42.1 | 1.25 (m), 1.50 (m) |

| 8 | 74.9 | - |

| 9 | 57.2 | 1.38 (m) |

| 10 | 39.3 | - |

| 11 | 17.5 | 1.51 (m), 1.76 (m) |

| 12 | 44.3 | 1.50 (m), 1.55 (m) |

| 13 | 73.6 | - |

| 14 | 148.0 | 5.88 (dd, J=17.4, 10.8) |

| 15 | 111.4 | 5.15 (dd, J=17.4, 1.2), 4.95 (dd, J=10.8, 1.2) |

| 16 | 28.6 | 1.12 (s) |

| 17 | 24.2 | 1.17 (s) |

| 18 | 28.4 | 0.80 (s) |

| 19 | 15.5 | 0.81 (s) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is used to determine the molecular weight and elemental composition of a compound. vanderbilt.edu When coupled with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides powerful hyphenated methods for separating and identifying compounds in a mixture. nih.govumanitoba.ca For this compound, MS analysis confirms the molecular weight and can provide structural information through fragmentation patterns. google.com Techniques like high-resolution mass spectrometry (HR-MS) are particularly valuable for determining the exact molecular formula. cnjournals.com

Chromatographic Quantification Methods (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods are essential for separating components from a complex mixture and for their subsequent quantification. wikipedia.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques used for the quantitative analysis of diterpenes like this compound. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. mdpi.com The separated components then enter a mass spectrometer for detection and quantification. thermofisher.com GC-MS has been successfully employed for the determination of sclareol and its metabolites, including this compound, in various biological matrices. nih.gov The method offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode, which targets specific fragment ions of the analyte. mdpi.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. advancechemjournal.comknauer.net The separation is based on the differential partitioning of analytes between the two phases. knauer.net HPLC is suitable for a wide range of compounds, including those that are non-volatile or thermally labile. advancechemjournal.com A method for quantifying diterpenes like cafestol (B1668206) and kahweol (B1673272) using HPLC with a diode-array detector (DAD) has been developed and validated, demonstrating the applicability of this technique for related compounds. researchgate.net For this compound, a reversed-phase HPLC method would typically be used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase (such as a mixture of acetonitrile and water). advancechemjournal.com

The table below outlines typical parameters for the chromatographic analysis of diterpenes, adaptable for this compound.

Typical Chromatographic Conditions for Diterpene Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) | Reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | - | Gradient or isocratic elution with Acetonitrile/Water mixture |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | - |

| Oven Program | Temperature programmed ramp (e.g., 50°C to 250°C at 10°C/min) | - |

| Detector | Mass Spectrometer (MS) in Scan or SIM mode | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Injection Mode | Splitless | - |

Method Validation: Selectivity, Sensitivity, Precision, and Robustness in this compound Analysis

Analytical method validation is the process of providing documented evidence that a method is suitable for its intended purpose. particle.dk It is a critical requirement for ensuring the reliability and accuracy of analytical data. demarcheiso17025.com Key validation parameters, as often defined by guidelines from the International Council for Harmonisation (ICH), include selectivity, sensitivity, precision, and robustness. elementlabsolutions.comeuropa.eu

Selectivity/Specificity: This is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. mdpi.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). wjarr.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com These are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. wjarr.com

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is typically evaluated at two levels: repeatability (intra-day precision), which assesses precision over a short interval with the same operator and equipment, and intermediate precision (inter-day precision), which assesses variations within the same laboratory over different days, with different analysts or equipment. demarcheiso17025.com Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. europa.eu

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com For an HPLC method, this could involve varying the mobile phase composition, pH, or column temperature to assess the impact on the results. elementlabsolutions.com

While a complete validation report specifically for this compound is not publicly detailed, data from validated methods for similar diterpenes provide a clear example of the expected performance characteristics. researchgate.net

The following table presents typical validation data from an HPLC method for the diterpene cafestol, which serves as a representative example for a this compound assay. researchgate.net

Representative Method Validation Parameters (based on Cafestol Analysis)

| Validation Parameter | Specification | Result |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | 0.999 |

| Sensitivity (LOD) | - | 0.01 mg/L |

| Sensitivity (LOQ) | - | 0.04 mg/L |

| Precision (Repeatability, RSD%) | ≤ 5% | 0.2 - 2.8% |

| Precision (Intermediate, RSD%) | ≤ 15% | 1.4 - 15.3% |

| Accuracy (Recovery %) | 80 - 120% | 96 - 110% |

Synthetic and Chemoenzymatic Strategies for 3 Hydroxysclareol and Its Analogues

Chemical Synthesis Approaches to the Labdane (B1241275) Skeleton and C3-Oxidation

Purely chemical methods provide a versatile pathway to the labdane skeleton and its subsequent functionalization. These approaches offer control over the molecular architecture, allowing for the construction of the core structure and the precise installation of functional groups.

The stereoselective introduction of a hydroxyl group at the C3 position of the labdane skeleton is a significant challenge in chemical synthesis. Two primary strategies have been developed to achieve this. nih.gov One approach mimics biosynthetic pathways by using an enantioselective dihydroxylation of a polyisoprenyl unit, such as farnesyl or geranylgeranyl derivatives. nih.gov This is typically followed by epoxide formation and a Lewis acid-catalyzed polyene cyclization cascade to construct the bicyclic core with the hydroxyl group in place. nih.gov Another major route relies on the use of the Wieland-Miescher ketone or its derivatives, which are manipulated through a series of chemical steps to build the labdane framework and introduce the C3-oxidation state. nih.gov However, these methods can be lengthy and inefficient. nih.gov More recent strategies focus on the direct, selective C-H oxidation of a pre-formed labdane scaffold, although achieving high selectivity at the C3 position over other reactive sites like C2 can be difficult with purely chemical reagents. researchgate.net

Retrosynthetic analysis is a logical process for designing a synthesis by working backward from the target molecule to simpler, readily available starting materials. egrassbcollege.ac.injournalspress.com For a complex molecule like 3-hydroxysclareol, this analysis involves identifying key bond disconnections that correspond to reliable forward-direction reactions. amazonaws.comslideshare.net

Key retrosynthetic disconnections for the this compound core would include:

Functional Group Interconversion (FGI): The C3-hydroxyl group can be traced back to a ketone, which is often easier to introduce or is a feature of a key starting material.

C-C Bond Disconnections: The bicyclic trans-decalin system is a primary target for disconnection. Strategies often aim to break it down into simpler cyclic or acyclic precursors. nih.gov

Side Chain Disconnection: The side chain at the C9 position can be disconnected, suggesting a coupling reaction in the forward synthesis between a decalin core and a side-chain fragment.

A common retrosynthetic strategy for oxidized meroterpenoids sharing the 3-hydroxy-drimane core involves tracing the molecule back to a common intermediate derived from biocatalytic C3-hydroxylation. nih.gov This highlights a modern approach where the retrosynthesis itself incorporates a chemoenzymatic step. nih.gov Traditional disconnections might lead back to precursors like a Wieland-Miescher ketone or an acyclic polyene, which would then be assembled using classical organic reactions such as the Pauson-Khand reaction or Ireland-Claisen rearrangement for stereocontrolled construction of the core. mdpi.com

Stereoselective Introduction of the C3-Hydroxyl Group

Chemoenzymatic Synthesis and Directed Biocatalysis

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods, offering efficient and highly selective routes to complex molecules. europa.eumdpi.com Biocatalysis, in particular, provides powerful tools for reactions that are challenging to achieve with conventional chemistry, such as site-selective C-H hydroxylation. mdpi.com

The biotransformation of sclareol (B1681606) using whole-cell microorganisms or isolated enzymes is a well-established method for producing a variety of hydroxylated analogues, including 3β-hydroxysclareol. tandfonline.com Various fungal strains have been shown to effectively hydroxylate the sclareol skeleton at different positions. For instance, incubation of sclareol with Rhizopus stolonifer yields 3β-hydroxy sclareol among other metabolites. tandfonline.comumanitoba.ca Similarly, biotransformation using Septomyxa affinis can produce 3β-hydroxysclareol and 2α-hydroxysclareol. umanitoba.ca

Engineered enzymes, particularly cytochrome P450 monooxygenases, have emerged as highly effective biocatalysts. Variants of P450BM3 have been developed that can selectively hydroxylate sclareolide (B1681565) (a derivative of sclareol) and sclareol at the C3 position. acs.org This enzymatic approach often provides high yields and selectivity, avoiding the over-oxidation to the ketone that can occur with whole-cell systems. researchgate.net The ability to generate these oxidized products provides access to unique building blocks for further synthetic work. chemrxiv.org

A prime example is the use of an engineered P450 enzyme to introduce a hydroxyl group at the C3 position of a sclareolide intermediate. This biocatalytic C-H oxidation step creates a key intermediate that would be difficult to access via traditional chemical means without resorting to lengthy protecting group manipulations. nih.govacs.org This enzymatically generated 3-hydroxylated core can then be carried forward using conventional chemical reactions, such as radical-based couplings or cyclizations, to complete the synthesis of complex meroterpenoid natural products. nih.gov This merging of biocatalysis with state-of-the-art chemical methods provides a modular and efficient blueprint for accessing a wide range of oxidized terpenoids. nih.gov

Enzymatic Hydroxylation of Sclareol and Related Diterpenes for Analog Production

Strategic Chemical Modifications and Derivatization

Once this compound or its analogues are obtained, either through synthesis or biocatalysis, they can serve as scaffolds for further chemical modification to generate novel derivatives. These modifications can alter the molecule's physical properties and biological activities. The presence of multiple hydroxyl groups on the sclareol framework provides reactive handles for a variety of chemical transformations.

Common derivatization strategies include:

Oxidation: The hydroxyl groups at C3 and C13 can be oxidized to the corresponding ketones or aldehydes. For example, the C3 alcohol can be oxidized to a ketone, and this transformation is sometimes observed as a side reaction in microbial biotransformations. researchgate.net Further oxidation, such as a Baeyer-Villiger oxidation of the resulting ketones, can yield lactones, expanding the structural diversity of the derivatives. acs.org

Esterification and Etherification: The hydroxyl groups are amenable to esterification or etherification to produce a wide range of derivatives with modified lipophilicity and steric properties.

Coupling Reactions: The hydroxyl groups can be converted into better leaving groups (e.g., triflates) to participate in coupling reactions, or used directly in transformations like the Mukaiyama hydration of a nearby double bond. nih.gov For instance, an aldehyde derived from a related intermediate was used in a Friedel-Crafts acylation to complete the synthesis of phenylpyropene F. nih.gov

These chemical modifications are essential for structure-activity relationship (SAR) studies and for the development of new compounds with potentially valuable properties.

Synthesis of Chemically Modified this compound Derivatives

The synthesis of chemically modified derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with potential applications. Both chemical and chemoenzymatic methods are employed to create a diverse range of analogues by modifying the core structure of sclareol and its hydroxylated forms.

One common strategy involves the targeted oxidation of the sclareol skeleton. While chemical methods for oxidizing sclareolide often show a preference for the C2 position, biocatalytic approaches have enabled selective oxidation at other sites. acs.org Engineered cytochrome P450BM3 variants have been successfully used for the practical and selective C3-hydroxylation of sclareol, directly yielding this compound. nih.gov Further enzymatic oxidation can introduce additional hydroxyl groups. For instance, incubation of sclareol with the fungus Rhizopus stolonifer produces a mixture of hydroxylated derivatives, primarily 18-hydroxysclareol (B1201242) but also (3β)-3-hydroxysclareol. acs.orgnih.gov These hydroxylated intermediates serve as valuable precursors for further modifications. mdpi.com

Another avenue for creating derivatives is through functional group manipulation of the existing hydroxyl and alkene groups. The hydroxyl groups of sclareol can be acetylated using acetyl chloride. acs.org By controlling the reaction conditions, it is possible to achieve either di-acetylation or selective mono-acetylation after a subsequent hydrolysis step. acs.org The double bond in the sclareol structure is also a key site for modification. Dehydration reactions, for example using iodine in toluene, can be used to introduce new double bonds. acs.org

More advanced modifications involve carbon-carbon bond-forming reactions to attach new molecular fragments. Heck-coupling reactions, facilitated by microwave-assisted synthesis, have been used to attach various phenyl substituents to the sclareol backbone, creating a series of novel derivatives with significantly altered structures. acs.org This approach has been shown to improve the biological activity of the parent compound in some cases. acs.org

The combination of biocatalysis and chemical synthesis provides a powerful and modular platform for generating diversity. A chemoenzymatic and radical-based strategy has been developed for the synthesis of oxidized meroterpenoids, which are natural products with a hybrid terpenoid and polyketide origin. nih.govnih.gov This approach begins with the enzymatic C3-hydroxylation of sclareol or sclareolide, followed by chemical steps, including radical-based transformations, to construct the complex final products. nih.govnih.gov This hybrid strategy allows for the divergent synthesis of a wide range of complex natural product analogues from a common intermediate derived from this compound. nih.gov

Table 2: Selected Synthesized Derivatives of Sclareol and this compound

| Parent Compound | Modification Type | Key Reagents/Method | Derivative Class | Reference |

|---|---|---|---|---|

| Sclareol | Hydroxylation | Rhizopus stolonifer | 3β-hydroxy-sclareol, 18-hydroxy-sclareol | nih.govmdpi.com |

| Sclareol | Hydroxylation | P450BM3 variants | This compound | nih.govacs.org |

| Sclareol | Oxidation/Dehydration | KMnO₄ then I₂ | Keto-diene derivative | acs.org |

| Sclareol | Acetylation | Acetyl chloride | Acetylated sclareol | acs.org |

| Sclareol | Heck Coupling | Aryl halides, Pd catalyst (microwave) | Phenyl-substituted derivatives | acs.org |

| This compound | Multi-step chemical synthesis | Radical-based transformations | Oxidized meroterpenoids | nih.gov |

Mechanistic Investigations of 3 Hydroxysclareol S Biological Activities in Vitro and Preclinical Models

Research on Antimicrobial Mechanisms

3-Hydroxysclareol has demonstrated notable activity against a range of microorganisms, prompting investigations into its specific modes of action against both bacteria and fungi.

Antibacterial Modus Operandi (e.g., against Bacillus subtilis)

The antibacterial properties of this compound have been evaluated, with some studies highlighting its activity against Gram-positive bacteria such as Bacillus subtilis. umanitoba.caresearchgate.net While the precise mechanisms are still under comprehensive investigation, preliminary findings suggest that its action may involve the disruption of key cellular processes essential for bacterial survival. Some metabolites of sclareol (B1681606), including 3β-hydroxysclareol, have shown activity against Bacillus subtilis. researchgate.net The lipophilic nature of diterpenes like this compound may facilitate their interaction with and disruption of the bacterial cell membrane, a common mechanism for antibacterial agents. This interaction can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Further research is required to fully elucidate the specific molecular targets within the bacterial cell.

Antifungal Modus Operandi (e.g., against Botrytis cinerea, uncoupling of mitochondrial oxidative phosphorylation hypothesis)

The antifungal activity of this compound has been a significant area of research, particularly against the plant pathogen Botrytis cinerea. researchgate.netresearchgate.net A prominent hypothesis for its antifungal action is the uncoupling of mitochondrial oxidative phosphorylation. researchgate.netresearchgate.net

Uncoupling of Mitochondrial Oxidative Phosphorylation:

Mitochondria are the primary sites of energy production in eukaryotic cells, including fungi, through a process called oxidative phosphorylation. This process involves the transfer of electrons through a series of protein complexes in the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP, the cell's main energy currency.

Chemical agents that uncouple oxidation from phosphorylation disrupt this process. drugbank.com They dissipate the proton gradient across the inner mitochondrial membrane, allowing electron transport to continue but preventing the synthesis of ATP. drugbank.com This leads to a state of cellular energy depletion. Evidence suggests that this compound may act as such an uncoupler in fungi like Botrytis cinerea. researchgate.netresearchgate.net This would explain the observed inhibition of mycelial growth, as the fungus is deprived of the necessary energy for its metabolic activities. researchgate.net

| Fungus | Proposed Mechanism of this compound | Reference |

| Botrytis cinerea | Uncoupling of mitochondrial oxidative phosphorylation | researchgate.netresearchgate.net |

Studies on Anti-inflammatory Mechanisms

In addition to its antimicrobial properties, this compound has been investigated for its potential anti-inflammatory effects.

Elucidation of Cellular Pathways and Molecular Targets

Research into the anti-inflammatory mechanisms of natural compounds often focuses on their ability to modulate key signaling pathways involved in the inflammatory response. While direct studies on this compound are emerging, the broader class of terpenoids, to which it belongs, is known to interact with various molecular targets to exert anti-inflammatory effects.

These targets often include signaling pathways such as:

Nuclear Factor-kappa B (NF-κB): A crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govfrontiersin.org

Mitogen-Activated Protein Kinases (MAPKs): A family of protein kinases that play a critical role in cellular responses to external stimuli, including inflammatory signals. nih.gov

The anti-inflammatory activity of many natural compounds is attributed to their ability to inhibit these pathways, thereby reducing the production of inflammatory mediators. It is plausible that this compound shares similar mechanisms, although specific research is needed to confirm its precise molecular targets and its effects on these cellular pathways.

Research into Antioxidant Mechanisms

The antioxidant potential of this compound is another area of scientific interest, focusing on its ability to protect cells from damage caused by free radicals.

Cellular Protection against Free Radicals

Free radicals are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids, a process known as oxidative stress. nih.govsaspublishers.com Antioxidants are compounds that can neutralize free radicals, thereby preventing or reducing oxidative damage. ompj.org

The antioxidant mechanism of compounds like this compound can involve several actions:

Direct Scavenging of Free Radicals: The chemical structure of this compound may allow it to donate an electron to a free radical, thereby stabilizing it and preventing it from causing further damage.

Enhancement of Endogenous Antioxidant Defenses: Cells possess their own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov Some antioxidant compounds can enhance the activity of these enzymes, thereby bolstering the cell's natural defense against oxidative stress. nih.gov

While the specific antioxidant mechanisms of this compound are still being fully elucidated, its chemical structure suggests a potential to participate in these protective cellular processes.

| Biological Activity | Proposed Mechanism | Key Cellular/Molecular Targets |

| Antibacterial | Disruption of cell membrane integrity | Bacterial cell membrane |

| Antifungal | Uncoupling of mitochondrial oxidative phosphorylation | Mitochondrial inner membrane proton gradient |

| Anti-inflammatory | Modulation of inflammatory signaling pathways | NF-κB, MAPKs (hypothesized) |

| Antioxidant | Neutralization of free radicals, potential enhancement of endogenous antioxidant enzymes | Free radicals, SOD, CAT, GPx (hypothesized) |

Frontiers in 3 Hydroxysclareol Research: Future Directions and Academic Perspectives

Innovations in Biosynthetic Pathway Engineering for Sustainable Production

The sustainable production of 3-hydroxysclareol is a key area of research, with a focus on moving away from reliance on plant extraction to more controlled and scalable biosynthetic methods. nih.govcardiff.ac.ukmdpi.com Engineering microbial hosts, such as Saccharomyces cerevisiae and Escherichia coli, offers a promising avenue for the de novo biosynthesis of complex natural products. mdpi.comresearchgate.net

Strategies for enhancing the production of terpenoids like this compound in microbial systems include:

Pathway Optimization: Balancing the expression of genes within the biosynthetic pathway to maximize flux towards the desired product. researchgate.net This involves identifying and alleviating bottlenecks, such as rate-limiting enzymatic steps. researchgate.net

Precursor Supply Enhancement: Increasing the availability of precursor molecules like geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenes. This can be achieved by overexpressing key enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. researchgate.net

Host Strain Engineering: Modifying the host's native metabolism to divert carbon flux towards terpenoid production and away from competing pathways. mdpi.comnih.gov This may involve gene knockouts or the downregulation of pathways like ergosterol (B1671047) biosynthesis in yeast. researchgate.net

Enzyme Engineering: Improving the catalytic efficiency and specificity of the enzymes involved, such as terpene synthases and cytochrome P450 monooxygenases responsible for hydroxylation. cardiff.ac.ukacs.org

Recent advancements have demonstrated the successful production of 3-hydroxypropionic acid, another valuable chemical, through engineered microbial pathways, highlighting the potential of these strategies for compounds like this compound. nih.govnih.gove-ksbbj.or.krresearchgate.net The use of renewable feedstocks like glucose or crude glycerol (B35011) further enhances the sustainability of these biomanufacturing processes. mdpi.comresearchgate.net

Advances in Chemical and Chemoenzymatic Synthetic Methodologies

Parallel to biosynthetic approaches, chemical and chemoenzymatic syntheses are being refined to provide efficient and stereoselective access to this compound and its analogs. nih.govamazonaws.com Chemoenzymatic synthesis, which combines the selectivity of enzymes with the power of chemical reactions, is a particularly powerful strategy. rsc.org

Recent developments in this area include:

Enzymatic Hydroxylation: The use of whole-cell biocatalysts or isolated enzymes, such as cytochrome P450s, to introduce hydroxyl groups at specific positions on the sclareol (B1681606) scaffold. acs.orgresearchgate.net For instance, fungal biotransformation of sclareol using strains like Rhizopus stolonifer and Aspergillus tubingensis has been shown to produce 3β-hydroxysclareol. researchgate.netoaepublish.comresearchgate.net

Radical-Based Transformations: The application of radical chemistry to achieve transformations that are challenging using traditional two-electron chemistry. nih.gov This approach can bypass the need for extensive protecting group manipulations. nih.govamazonaws.com

Modular Synthesis: The development of synthetic routes that allow for the rapid and flexible assembly of complex molecules from common intermediates. nih.gov This is particularly valuable for creating libraries of analogs for structure-activity relationship studies.

A notable example is the merging of chemoenzymatic and radical-based retrosynthetic logic to access a range of oxidized meroterpenoids from a common 3-hydroxy-drimane unit, a structural motif shared with this compound. nih.gov

In-Depth Elucidation of Molecular Mechanisms of Action

Understanding how this compound exerts its biological effects at the molecular level is crucial for its development in various applications. While research on this compound itself is emerging, studies on the parent compound, sclareol, and related diterpenoids provide valuable insights into potential mechanisms.

The evidence suggests that the biological activities of these molecules could be linked to:

Mitochondrial Dysfunction: Sclareol has been shown to affect the oxygen consumption of germinating conidia, suggesting an uncoupling of mitochondrial oxidative phosphorylation. researchgate.net Similarly, sclareolide (B1681565), a related compound, has been found to reduce the mitochondrial membrane potential in Cryptococcus neoformans. researchgate.net

Inhibition of Specific Enzymes: Some diterpenoids have been shown to inhibit enzymes like NADH oxidase and cytochrome C reductases, pointing to specific targets within the electron transport chain. researchgate.net

Modulation of ATP Synthesis: Terpenoids have been found to inhibit ATP production, potentially by interacting with the F-type ATP synthase complex. acs.org

Further research is needed to specifically determine the molecular targets of this compound.

Computational Approaches for Structure-Based Activity Prediction and Design

Computational tools are becoming indispensable in modern drug discovery and chemical research for predicting the biological activity of molecules and guiding the design of new, more potent analogs. mdpi.comnih.govrepo4.eu

These in silico methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity, allowing for the prediction of activity for new or untested molecules. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and potential interactions. acs.orgmdpi.com This can be used to identify potential protein targets for this compound.

Machine Learning: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models for a wide range of properties, including toxicity and target interactions. mdpi.com

For example, molecular docking studies have been used to investigate the interaction of the diterpenoid manool (B191784) with bovine F1-ATPase, providing a plausible binding mode that explains its inhibitory activity. acs.org Similar computational approaches can be applied to this compound to predict its interactions with potential biological targets and to design analogs with improved activity profiles. nih.gov

Expanding the Scope of Analog Development for Targeted Research

The development of analogs of this compound is a key strategy for exploring its full potential and for conducting targeted research. By systematically modifying the structure of this compound, researchers can probe the structure-activity relationship (SAR) and identify the key chemical features responsible for its biological effects.

Strategies for analog development include:

Biotransformation: Using microbial cultures to introduce a variety of functional groups at different positions on the sclareol skeleton, creating a library of novel derivatives. researchgate.netoaepublish.com Biotransformation of sclareol with different fungal species has yielded a range of hydroxylated and oxidized products. researchgate.netresearchgate.netoaepublish.commdpi.com

Chemical Synthesis: Employing the advanced synthetic methodologies described in section 7.2 to create targeted modifications to the this compound structure.

Semi-synthesis: Starting with naturally sourced sclareol or this compound and chemically modifying it to produce new analogs.

The development of analogs is crucial for fine-tuning the properties of this compound for specific applications, such as enhancing its potency, selectivity, or metabolic stability. canada.ca

Q & A

Q. What are the standard analytical techniques for characterizing 3-Hydroxysclareol in natural product extracts?

To confirm the identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection, and comparative analysis against authenticated standards. For validation, replicate runs under varying chromatographic conditions (e.g., reversed-phase vs. normal-phase HPLC) are recommended to rule out co-elution artifacts .

Q. What experimental strategies are recommended for isolating this compound from complex biological matrices?

Isolation protocols typically involve solvent partitioning (e.g., ethyl acetate or dichloromethane for lipophilic compounds), followed by column chromatography using silica gel or Sephadex LH-20. Critical steps include monitoring fractions via thin-layer chromatography (TLC) with derivatization reagents (e.g., vanillin-sulfuric acid) and verifying stability under extraction conditions (pH, temperature) to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent controls) or compound purity. To resolve these, perform side-by-side comparative assays under standardized protocols, validate purity via orthogonal methods (e.g., HPLC-MS and quantitative NMR), and conduct meta-analyses of literature data to identify confounding variables (e.g., endotoxin contamination in cell-based assays) .

Q. What novel synthetic routes leverage radical-based transformations to functionalize this compound for diterpenoid synthesis?

Radical-mediated C–H functionalization offers a strategic alternative to traditional two-electron methods (e.g., organometallic additions). For example, photoredox catalysis can enable site-selective hydroxylation or alkylation at tertiary carbons of this compound, bypassing protecting-group manipulations. This approach is particularly advantageous for constructing complex diterpenoid scaffolds like meroterpenoids .

Q. How should in vitro and in vivo studies be designed to evaluate this compound’s therapeutic potential while minimizing off-target effects?

Prioritize dose-response studies with physiologically relevant concentrations (based on pharmacokinetic modeling) and include negative controls (e.g., scrambled analogs). For in vivo models, use genetically engineered strains to isolate target pathways (e.g., CRISPR-Cas9 knockouts) and employ isotopic labeling (e.g., ¹⁴C-3-Hydroxysclareol) to track biodistribution and metabolism .

Methodological Considerations

Q. What computational tools are effective for predicting this compound’s reactivity in synthetic pathways?

Density functional theory (DFT) calculations can model transition states for radical or enzymatic reactions, while molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets. Cross-validate predictions with experimental data (e.g., kinetic isotope effects) to refine computational models .

Q. How can researchers ensure reproducibility in spectroscopic data for this compound derivatives?

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in biological assays?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values and assess curve fitting via goodness-of-fit metrics (R², AIC). For high-throughput screens, apply false-discovery-rate corrections (e.g., Benjamini-Hochberg) to mitigate Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.